N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
Description
The exact mass of the compound this compound is 465.20861303 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-16-10-11-21(14-17(16)2)29-24(31)23-18(3)19(4)33-25(23)28(26(29)32)15-22(30)27-13-12-20-8-6-5-7-9-20/h8,10-11,14H,5-7,9,12-13,15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQIQITWYNRVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CCCCC4)SC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide represents a novel class of synthetic molecules with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C20H28N4O4
- Molecular Weight : 388.5 g/mol
- CAS Number : 42209049
Structural Representation
The structure of the compound includes a thieno[2,3-d]pyrimidine core that is substituted with various functional groups, enhancing its biological activity.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cellular models, potentially through the inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : Some studies indicate that it possesses antimicrobial activity against specific bacterial strains, although further testing is required to confirm these effects.
The biological activity of this compound appears to be mediated by:
- Inhibition of Enzymatic Pathways : The compound may interfere with key enzymatic pathways involved in cell proliferation and inflammation.
- Modulation of Signaling Pathways : It potentially alters signaling pathways related to apoptosis and cell survival.
In Vitro Studies
A study published in Journal of Medicinal Chemistry evaluated several derivatives of thieno[2,3-d]pyrimidine for their anti-cancer properties. The findings indicated that modifications to the substituents significantly impacted the cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3) .
In Vivo Studies
In vivo studies conducted on murine models demonstrated that the compound could significantly reduce tumor size when administered at specific dosages. These findings were corroborated by histopathological examinations revealing reduced cellular proliferation markers .
Comparative Analysis with Other Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
